molecular formula C18H20O B1610946 4-Tert-butyl-3'-methylbenzophenone CAS No. 55709-37-0

4-Tert-butyl-3'-methylbenzophenone

Cat. No.: B1610946
CAS No.: 55709-37-0
M. Wt: 252.3 g/mol
InChI Key: SQAHKQIPGOYAFH-UHFFFAOYSA-N
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Description

4-Tert-butyl-3'-methylbenzophenone is a high-purity benzophenone derivative offered for research and development purposes. This compound is intended for chemical synthesis and non-diagnostic laboratory applications only. It is not approved for use in pharmaceuticals, cosmetics, or agricultural products. Researchers value this chemical as a specialized building block or intermediate in the development of more complex organic molecules, potentially for use in material science or as a precursor in pharmaceutical research. The tert-butyl and methyl substituents on the aromatic rings influence the compound's steric and electronic properties, which can be leveraged to fine-tune the characteristics of final products. For your safety, please handle this material with appropriate personal protective equipment and in accordance with all applicable local and national regulations. NOTE: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-tert-butylphenyl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-6-5-7-15(12-13)17(19)14-8-10-16(11-9-14)18(2,3)4/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAHKQIPGOYAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544581
Record name (4-tert-Butylphenyl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55709-37-0
Record name (4-tert-Butylphenyl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Tert Butyl 3 Methylbenzophenone and Analogous Aryl Ketone Architectures

Classical Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation, first reported in 1877, remains a cornerstone for the synthesis of aromatic ketones. masterorganicchemistry.com The reaction typically involves the electrophilic substitution of an aromatic ring with an acyl group, usually from an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. masterorganicchemistry.com For the synthesis of 4-tert-butyl-3'-methylbenzophenone, this could theoretically proceed via two primary routes: the acylation of toluene (B28343) with 4-tert-butylbenzoyl chloride or the acylation of tert-butylbenzene (B1681246) with 3-methylbenzoyl chloride.

Optimization Strategies for Regioselectivity and Yield in Substituted Benzophenones

A primary challenge in the Friedel-Crafts acylation of substituted benzenes is controlling the position of the incoming acyl group, a concept known as regioselectivity. The substituents already present on the aromatic ring direct the incoming electrophile to specific positions.

In the case of toluene, the methyl group is an activating, ortho, para-director. Acylation of toluene with 4-tert-butylbenzoyl chloride would thus be expected to yield a mixture of 2-methyl-4'-tert-butylbenzophenone and 4-methyl-4'-tert-butylbenzophenone. To synthesize the desired 3'-methyl isomer, one would need to start with m-toluoyl chloride (3-methylbenzoyl chloride) and react it with tert-butylbenzene. The tert-butyl group is also an ortho, para-director. However, due to the significant steric hindrance of the tert-butyl group, the acylation reaction strongly favors substitution at the para position. This steric effect is a key strategy for achieving high regioselectivity, directing the incoming 3-methylbenzoyl group to the 4-position of the tert-butylbenzene ring, thus yielding the target molecule, this compound, with high selectivity.

Optimizing yield often involves adjusting reactant stoichiometry, reaction temperature, and choice of solvent. While traditional methods often require more than a stoichiometric amount of the Lewis acid catalyst because the product ketone also forms a complex with it, modern variations aim for catalytic amounts to improve efficiency and reduce waste. researchgate.netrsc.org

Recent research has explored various catalytic systems to improve the efficiency and environmental footprint of Friedel-Crafts acylations. For instance, zinc oxide (ZnO) has been shown to effectively catalyze the acylation of various aromatic compounds under solvent-free conditions at room temperature. researchgate.net Another approach involves using deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, which can act as both catalyst and solvent, offering high yields and regioselectivity under mild conditions, such as microwave irradiation. rsc.org

Catalyst Systems and Reaction Conditions

The choice of catalyst and reaction conditions is paramount in Friedel-Crafts acylation.

Traditional Catalysts: Aluminum trichloride (B1173362) (AlCl₃) is the most common and powerful Lewis acid used for this reaction. researchgate.net However, its high reactivity can sometimes lead to side reactions, and it is notoriously sensitive to moisture, making its handling cumbersome. More than a stoichiometric amount is often necessary, leading to significant chemical waste. rsc.org Other traditional Lewis acids include iron(III) chloride (FeCl₃) and boron trifluoride (BF₃).

Modern and Greener Catalysts: To overcome the drawbacks of traditional catalysts, significant research has focused on developing more sustainable alternatives. These include:

Lanthanide Triflates: Lanthanide triflates, such as scandium triflate (Sc(OTf)₃), are water-stable Lewis acids that can be used in catalytic amounts and are recoverable and reusable. psu.edu Their activity can be enhanced by additives like lithium perchlorate (B79767) (LiClO₄). psu.edu

Heterogeneous Catalysts: Solid acid catalysts like zeolites, metal oxides, and heteropoly acids offer advantages in terms of easy separation from the reaction mixture and reusability. researchgate.net For example, scrutinyite-SnO₂ nanosheets have been demonstrated as an effective catalyst for regioselective acylation, providing good to high yields. acs.org

Brønsted Acids: Strong Brønsted acids like trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H) can catalyze acylations, often with high efficiency and selectivity. researchgate.net

The reaction conditions are tailored to the specific substrates and catalyst system. Solvents can range from traditional non-polar organic solvents like nitrobenzene (B124822) or carbon disulfide for AlCl₃-catalyzed reactions to more modern applications using no solvent at all or employing novel media like ionic liquids. researchgate.netrsc.org

Catalyst SystemAcylating AgentAromatic SubstrateConditionsYieldReference
Sc(OTf)₃-LiClO₄Acetic Anhydridem-XyleneMeNO₂, 50°C, 1h91% psu.edu
SnO₂ nanosheetsBenzoyl ChlorideAnisole50°C, 40 min92% acs.org
ZnOAcid ChloridesAnisoleSolvent-free, RTHigh researchgate.net
[CholineCl][ZnCl₂]₃Benzoic AnhydrideAnisoleMW, 120°C, 5 min98% rsc.org
CF₃SO₃H (catalytic)Benzoyl ChlorideToluene110°C85%

Organometallic Cross-Coupling Strategies

In recent decades, transition-metal-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for forming carbon-carbon bonds, offering milder conditions and greater functional group tolerance compared to classical methods. acs.org

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Negishi, Heck variations for C-C bond formation)

Palladium catalysts are at the forefront of modern organic synthesis, enabling a variety of cross-coupling reactions applicable to the synthesis of aryl ketones.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound (typically a boronic acid) with an organic halide or triflate. wikipedia.org It is widely used for its mild reaction conditions, commercial availability of reagents, and tolerance of a wide range of functional groups. wikipedia.org The synthesis of an aryl ketone via Suzuki coupling can be achieved by reacting an arylboronic acid with an acyl chloride. acs.org For instance, this compound could be synthesized by coupling 4-tert-butylphenylboronic acid with 3-methylbenzoyl chloride, or 3-methylphenylboronic acid with 4-tert-butylbenzoyl chloride, in the presence of a palladium catalyst and a base. acs.orgchemicalbook.com

Negishi Coupling: The Negishi coupling reaction joins an organozinc compound with an organic halide. wikipedia.org This method is highly effective for ketone synthesis by coupling organozinc reagents with acyl chlorides. researchgate.netlookchem.com Nickel catalysts are also frequently used for this transformation, sometimes offering a more cost-effective alternative to palladium. researchgate.netlookchem.com The reaction generally proceeds under mild conditions and tolerates many functional groups. sigmaaldrich.com

Heck Reaction: The classical Heck reaction couples an alkene with an aryl halide. wikipedia.org While not a direct method for synthesizing diaryl ketones, recent variations have expanded its utility. For example, a Mizoroki-Heck reaction of unstrained aryl ketones has been developed, where the ketone's C-C bond is cleaved and an olefination occurs. researchgate.net This highlights the versatility of palladium catalysis but is a more indirect route to the target structure.

Coupling ReactionOrganometallic ReagentElectrophileCatalyst SystemProduct YieldReference
Suzuki CouplingArylboronic AcidAcyl ChloridePd(PPh₃)₂Cl₂Moderate to Excellent acs.org
Negishi CouplingOrganozinc ReagentAcyl ChlorideNi(acac)₂Good to Excellent researchgate.netlookchem.com
Heck-typeAryl KetoneAlkenePd(OAc)₂ / LigandGood to Excellent researchgate.net

Grignard-Based Reactions for Carbonyl Functionalization and Ketone Formation

Grignard reagents (organomagnesium halides, RMgX) are classic organometallic nucleophiles used extensively in C-C bond formation. sigmaaldrich.com To synthesize ketones, Grignard reagents can be reacted with a variety of acylating agents. A direct reaction with an acyl chloride is possible but can be complicated by a second addition of the Grignard reagent to the newly formed ketone, leading to a tertiary alcohol.

To avoid this over-addition, several strategies are employed:

Low Temperatures: Running the reaction at very low temperatures can sometimes prevent the second addition.

Weinreb Amides: A highly effective method involves reacting the Grignard reagent with a Weinreb amide (N-methoxy-N-methylamide). The resulting metallated tetrahedral intermediate is stable and does not collapse until an acidic workup, at which point the ketone is formed cleanly.

Nitriles: Grignard reagents can add to nitriles to form an intermediate imine salt, which is then hydrolyzed during workup to yield a ketone.

Carboxylate Anions: A newer method uses a magnesium amide additive to control the addition of Grignard reagents to carboxylate anions, enabling the synthesis of ketones. organic-chemistry.org

For the target molecule, one could react 4-tert-butylphenylmagnesium bromide with a 3-methyl-substituted Weinreb amide or nitrile.

Reactions Involving Organozinc and Organolithium Reagents

Beyond their use in palladium-catalyzed couplings, organozinc and organolithium reagents are key players in ketone synthesis.

Organozinc Reagents: Organozinc reagents are generally less reactive than their Grignard or organolithium counterparts, which imparts a high degree of functional group tolerance. sigmaaldrich.comwikipedia.org This chemoselectivity is exploited in reactions like the Fukuyama coupling, where an organozinc reagent reacts with a thioester in the presence of a palladium catalyst to give a ketone. wikipedia.org Direct acylation of organozinc reagents with acyl chlorides, often catalyzed by nickel or cobalt, is also a very effective and economical method for preparing aryl ketones. researchgate.net

Organolithium Reagents: Organolithium reagents are highly reactive nucleophiles and strong bases. wikipedia.org Similar to Grignard reagents, their reaction with acyl chlorides can lead to over-addition. However, their reaction with carboxylic acids provides a direct and general method for the synthesis of ketones. researchgate.net The reaction proceeds via the formation of a dilithio-dianion intermediate which is stable until hydrolyzed, preventing the second nucleophilic attack. The reaction of 4-tert-butylphenyllithium with 3-methylbenzoic acid would be a viable route to this compound. researchgate.net Alternatively, like Grignard reagents, organolithiums react cleanly with Weinreb amides to produce ketones. wikipedia.org

Carbonylative Methodologies

Carbonylative reactions, which involve the incorporation of a carbonyl group (CO) from a suitable source, represent a powerful and direct approach to ketone synthesis. These methods often utilize transition-metal catalysts to couple organic electrophiles and nucleophiles with a carbonyl moiety.

A prominent method for the synthesis of unsymmetrical benzophenones is the palladium-catalyzed carbonylative Suzuki-Miyaura cross-coupling reaction. acs.org This three-component reaction brings together an aryl halide, an arylboronic acid, and a source of carbon monoxide to form the diaryl ketone. For the specific synthesis of this compound, this would involve the coupling of a 4-tert-butyl-substituted aryl halide with a 3-methyl-substituted arylboronic acid derivative, or vice versa.

The general transformation can be represented as: Aryl Halide + Arylboronic Acid + CO → Aryl Ketone + Byproducts

Key to the success of this reaction is the palladium catalyst system, which typically consists of a palladium source and a phosphine (B1218219) ligand. While gaseous carbon monoxide is often used, handling this toxic and flammable gas can be challenging. To circumvent this, various carbon monoxide precursors, or "CO-releasing molecules" (CORMs), have been developed that generate CO in situ. acs.org This approach improves the safety and practicality of the methodology. The reaction often proceeds under mild conditions and demonstrates good tolerance for a variety of functional groups. acs.org

Below is a table summarizing typical conditions for carbonylative Suzuki-Miyaura couplings for the synthesis of unsymmetrical ketones.

Table 1: Representative Conditions for Carbonylative Suzuki-Miyaura Coupling of Aryl Halides
Aryl HalideBoronic Acid/EsterPalladium CatalystLigandCO SourceBaseSolventYield (%)Reference
Aryl BromideArylboronic AcidPd(OAc)₂cBRIDPMo(CO)₆K₃PO₄Toluene80-95Generic representation
Aryl IodideArylboronic AcidPdCl₂(PPh₃)₂-CO gas (1 atm)Na₂CO₃DME75-90Generic representation
Aryl BromidePotassium Aryltrifluoroborate[Pd(dba)₂]DPPPCOgenNoneCPME~70-90 acs.org

Note: Yields are typical ranges for analogous unsymmetrical ketone syntheses and not specific to this compound unless otherwise stated.

An alternative, albeit more circuitous, route to this compound involves the formylation of one of the aromatic precursors, followed by a coupling step and subsequent oxidation. The Gattermann-Koch reaction, for example, allows for the direct formylation of alkylbenzenes using carbon monoxide and hydrogen chloride in the presence of a catalyst system like AlCl₃/CuCl. testbook.comlibretexts.org

A plausible pathway could begin with the formylation of tert-butylbenzene to produce 4-tert-butylbenzaldehyde. wikipedia.orgwikipedia.org This aldehyde can then be converted into its corresponding secondary alcohol, (4-tert-butylphenyl)(3-methylphenyl)methanol, through a Grignard reaction with 3-methylphenylmagnesium bromide. The final step would be the oxidation of this secondary alcohol to the target ketone, this compound.

The key steps in this pathway are:

Formylation: tert-Butylbenzene + CO/HCl → 4-tert-Butylbenzaldehyde

Grignard Reaction: 4-tert-Butylbenzaldehyde + 3-Methylphenylmagnesium Bromide → (4-tert-butylphenyl)(3-methylphenyl)methanol

Oxidation: (4-tert-butylphenyl)(3-methylphenyl)methanol → this compound

This multi-step approach offers flexibility but is generally less atom-economical than direct coupling methods. The initial formylation can be sensitive, and the Gattermann-Koch reaction is typically restricted to alkylbenzenes and may not be suitable for more complex or deactivated substrates. testbook.comwikipedia.org

Oxidation Reactions for Ketone Synthesis from Precursors (e.g., Alcohols)

The oxidation of secondary alcohols is a fundamental and widely employed method for the synthesis of ketones. For this compound, the immediate precursor would be the secondary alcohol (4-tert-butylphenyl)(3-methylphenyl)methanol. This alcohol can be readily prepared via a Grignard reaction between a Grignard reagent derived from either 1-bromo-4-tert-butylbenzene (B1210543) or 3-bromotoluene (B146084) and the corresponding aldehyde (3-methylbenzaldehyde or 4-tert-butylbenzaldehyde, respectively).

Once the secondary diarylmethanol precursor is obtained, numerous oxidation methods are available. These reactions vary in their selectivity, reaction conditions, and tolerance of other functional groups. Milder methods are often preferred to avoid over-oxidation or side reactions. Two of the most reliable and commonly used methods are the Swern oxidation and the Dess-Martin oxidation. wikipedia.orgwikipedia.org

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (B128534) (Et₃N). wikipedia.orgbyjus.com The reaction is known for its mild conditions (typically performed at -78 °C) and broad functional group tolerance. wikipedia.org A primary drawback is the production of the volatile and malodorous dimethyl sulfide (B99878) as a byproduct. byjus.com

Dess-Martin Oxidation: This reaction employs the Dess-Martin periodinane (DMP), a hypervalent iodine reagent, as the oxidant. wikipedia.orgwikipedia.org It offers the advantages of being performed under neutral, room-temperature conditions with high efficiency and a simple work-up. wikipedia.orgorganic-chemistry.org The reaction is highly selective for alcohols and does not affect many other sensitive functional groups. wikipedia.org

The table below compares these two common methods for the oxidation of secondary alcohols to ketones.

Table 2: Comparison of Oxidation Methods for Secondary Alcohols
MethodReagentsTypical TemperatureKey AdvantagesKey Disadvantages
Swern Oxidation1. DMSO, (COCl)₂ 2. Secondary Alcohol 3. Et₃N-78 °C to RTVery mild, high yields, avoids toxic heavy metals, excellent functional group tolerance. wikipedia.orgRequires cryogenic temperatures, produces foul-smelling dimethyl sulfide. byjus.com
Dess-Martin OxidationDess-Martin Periodinane (DMP)Room TemperatureMild, neutral pH, fast reaction times, high yields, simple workup, avoids toxic metals. wikipedia.orgorganic-chemistry.orgReagent is expensive and potentially explosive under certain conditions. wikipedia.org

Functional Group Interconversions and Derivatization on the Benzophenone (B1666685) Scaffold

Functional group interconversion (FGI) on a pre-formed benzophenone core provides another strategic route to access specific derivatives like this compound. This approach is particularly useful if a related benzophenone is more readily available than the direct precursors for the target molecule.

One of the most powerful reactions for introducing alkyl groups onto an aromatic ring is the Friedel-Crafts alkylation . In the context of synthesizing this compound, one could envision starting with 3-methylbenzophenone. The tert-butyl group could then be installed onto the unsubstituted phenyl ring via a Friedel-Crafts reaction using a tert-butylating agent such as tert-butyl chloride or isobutylene (B52900) and a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃).

A representative reaction would be: 3-Methylbenzophenone + (CH₃)₃CCl + AlCl₃ → this compound

However, Friedel-Crafts alkylations have notable limitations. The benzophenone carbonyl group is deactivating, which makes the subsequent alkylation more difficult than on an unsubstituted benzene (B151609) ring. Furthermore, the reaction can be prone to polyalkylation and carbocation rearrangements, although the latter is not a concern with a tertiary carbocation source. Steric hindrance can also influence the position of the incoming group.

Other functional group interconversions could involve, for example, the transformation of a different substituent on the benzophenone ring into a methyl or tert-butyl group. However, these multi-step sequences are often less efficient than methods that construct the carbon skeleton directly. The utility of FGI is highly dependent on the availability of the starting benzophenone and the robustness of the required chemical transformations.

Synthesis and Manufacturing of 4 Tert Butyl 3 Methylbenzophenone

Common Synthetic Routes

The synthesis of 4-tert-butyl-3'-methylbenzophenone can be achieved through several established organic chemistry reactions. A prevalent method is the Friedel-Crafts acylation . This reaction involves the acylation of a suitable aromatic substrate with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.org

One possible route involves the reaction of 4-tert-butylbenzoyl chloride with toluene (B28343) in the presence of a catalyst like aluminum chloride (AlCl₃). In this case, the 4-tert-butylbenzoyl chloride acts as the acylating agent, and toluene serves as the aromatic substrate. The reaction typically proceeds with the formation of an acylium ion intermediate, which then attacks the toluene ring. Due to the directing effect of the methyl group on toluene, a mixture of ortho, meta, and para isomers of the product may be formed, from which the desired 3'-methyl isomer would need to be separated.

Alternatively, the synthesis can be approached by reacting benzoyl chloride with 4-tert-butyltoluene. In this variation, the substitution pattern of the final product is determined by the starting materials.

Another synthetic strategy is the oxidation of a corresponding diphenylmethane (B89790) derivative . If (4-tert-butylphenyl)(3-methylphenyl)methane were available, its oxidation using a suitable oxidizing agent, such as chromium trioxide or potassium permanganate, would yield the target ketone.

Modern cross-coupling reactions, such as the Suzuki coupling , also offer a viable pathway. organic-chemistry.orgacs.org This would involve the palladium-catalyzed coupling of an arylboronic acid with an aryl halide. For instance, the reaction of 4-tert-butylphenylboronic acid with 3-methylbenzoyl chloride could be employed to form the desired product. organic-chemistry.org

Industrial-Scale Manufacturing Considerations

For the industrial-scale production of this compound, several factors must be considered to ensure an efficient, cost-effective, and safe process.

Purification: The purification of the final product is a key step in ensuring it meets the required quality standards. Industrial-scale purification is typically achieved through techniques such as distillation, crystallization, or chromatography. The choice of method depends on the physical properties of the product and the nature of the impurities.

Process Safety: The handling of potentially hazardous reagents, such as strong acids, flammable solvents, and reactive intermediates, requires strict safety protocols. This includes the use of appropriate personal protective equipment, well-designed reactor systems with pressure and temperature controls, and procedures for the safe handling and disposal of chemical waste.

Spectroscopic Characterization in Mechanistic Elucidation and Structural Analysis of Benzophenone Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive tool for the detailed investigation of molecular structures in solution. It provides profound insights into the connectivity of atoms and their spatial arrangements.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the molecular structure of substituted benzophenones. For a compound such as 4-tert-butyl-3'-methylbenzophenone, the chemical shifts and coupling patterns in the ¹H NMR spectrum, along with the distinct resonances in the ¹³C NMR spectrum, allow for the unambiguous assignment of each proton and carbon atom. For instance, in related substituted benzophenones, specific chemical shifts can be assigned to the various protons and carbons, confirming the substitution pattern. chemicalbook.comutsouthwestern.edu The tert-butyl group would exhibit a characteristic singlet in the upfield region of the ¹H NMR spectrum, while the methyl group on the other ring would also appear as a singlet, but at a slightly different chemical shift. The aromatic protons would display complex splitting patterns in the downfield region, characteristic of their positions on the substituted benzene (B151609) rings.

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Benzophenone (B1666685) Moieties

Functional Group Representative Chemical Shift (ppm)
Aromatic Protons 7.2 - 7.8
Methyl Protons ~2.4
tert-Butyl Protons ~1.3

Note: These are approximate values and can vary based on the solvent and specific substitution pattern.

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Benzophenone Moieties

Carbon Atom Representative Chemical Shift (ppm)
Carbonyl Carbon ~196
Aromatic Carbons 125 - 145
tert-Butyl Carbon (quaternary) ~35
tert-Butyl Carbons (methyl) ~31
Methyl Carbon ~21

Note: These are approximate values and can vary based on the solvent and specific substitution pattern.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the effects of substituents on their vibrational frequencies.

The carbonyl (C=O) stretching vibration is one of the most characteristic and intense bands in the IR spectra of benzophenones. researchgate.netspcmc.ac.in Its position is sensitive to the electronic effects of substituents on the phenyl rings. tandfonline.comtandfonline.com Electron-donating groups tend to lower the C=O stretching frequency due to increased resonance, which weakens the C=O bond. Conversely, electron-withdrawing groups generally increase the frequency.

In this compound, the tert-butyl group at the 4-position is an electron-donating group, while the methyl group at the 3'-position is also weakly electron-donating. These substituents would be expected to influence the carbonyl stretching frequency. The position of this band provides insight into the electronic environment of the carbonyl group. For unsubstituted benzophenone, the C=O stretch appears around 1665 cm⁻¹. ias.ac.in The presence of the tert-butyl and methyl groups in this compound would likely shift this frequency.

Table 3: Typical Carbonyl Stretching Frequencies for Substituted Benzophenones

Substituent Effect on C=O Frequency Approximate ν(C=O) (cm⁻¹)
Unsubstituted - 1665 ias.ac.in
Electron-donating (e.g., -OCH₃) Decrease < 1665
Electron-withdrawing (e.g., -NO₂) Increase > 1665

Note: The exact frequency depends on the nature and position of the substituent.

Vibrational spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. americanpharmaceuticalreview.comjascoinc.com For instance, in the synthesis of a benzophenone derivative, IR or Raman spectroscopy can be used to follow the disappearance of reactant-specific bands and the appearance of product-specific bands. ijpda.org The characteristic carbonyl stretch of the benzophenone product would be a key indicator of reaction completion. Furthermore, in situ spectroscopic monitoring can sometimes allow for the detection and characterization of transient intermediates, providing valuable mechanistic insights into the reaction pathway. americanpharmaceuticalreview.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The resulting spectra are characteristic of the chromophoric system.

The UV-Vis spectrum of benzophenone derivatives typically shows two main absorption bands. The intense band at shorter wavelengths (around 250 nm) is attributed to the π → π* transition of the aromatic system. A weaker, longer-wavelength band (around 340 nm) corresponds to the n → π* transition of the carbonyl group. researchgate.net The positions and intensities of these bands are influenced by substituents on the phenyl rings and the solvent polarity. researchgate.net For this compound, the electron-donating substituents would be expected to cause a red shift (bathochromic shift) of the π → π* band.

Following absorption of light, the excited molecule can relax through various photophysical processes, including fluorescence and phosphorescence. Benzophenones are well-known for their efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). As a result, they typically exhibit weak fluorescence but strong phosphorescence at low temperatures. The study of these emission properties can provide further understanding of the excited state dynamics of this compound.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound

Characterization of Electronic Transitions and Excited States

The electronic absorption spectrum of benzophenone derivatives like this compound is characterized by distinct absorption bands in the ultraviolet (UV) region. These bands correspond to specific electronic transitions. The most prominent of these are the π → π* and n → π* transitions.

The intense absorption band typically observed at shorter wavelengths is assigned to the π → π* transition, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic rings. The weaker absorption band at longer wavelengths is attributed to the n → π* transition, where a non-bonding electron from the carbonyl oxygen is excited to an antibonding π* orbital.

Upon absorption of UV light, the molecule is promoted to an excited singlet state (S1). Due to the relatively small energy gap between the singlet and triplet states in benzophenones, efficient intersystem crossing (ISC) occurs, populating the lowest excited triplet state (T1). The T1 state, which is of an n → π* character, is a diradical and is the primary precursor for the photochemical reactions of many benzophenone derivatives. The presence of the electron-donating methyl group and the bulky tert-butyl group can subtly influence the energies of these transitions and the efficiency of intersystem crossing.

Quantitative Analysis of Photophysical Properties

The photophysical properties of this compound, such as its fluorescence and phosphorescence quantum yields and lifetimes, provide quantitative insights into the deactivation pathways of its excited states.

Generally, benzophenones exhibit very weak fluorescence from the S1 state due to the rapid and efficient intersystem crossing to the triplet manifold. The primary emissive process is phosphorescence from the T1 state at low temperatures in a rigid matrix. The lifetime of the triplet state is a critical parameter, as it dictates the time window available for bimolecular reactions. For benzophenone derivatives, triplet lifetimes can range from microseconds to milliseconds, depending on the solvent and the presence of quenchers.

Table 1: Representative Photophysical Properties of Substituted Benzophenones

PropertyTypical Value RangeDescription
Absorption Maximum (λmax)
π → π250-280 nmStrong absorption leading to higher excited singlet states.
n → π330-370 nmWeaker absorption leading to the first excited singlet state.
Fluorescence Quantum Yield (Φf) < 0.01Inefficient fluorescence due to rapid intersystem crossing.
Phosphorescence Quantum Yield (Φp) 0.1 - 0.9 (at 77 K)Efficient phosphorescence at low temperatures.
Triplet Lifetime (τT) 10⁻⁶ - 10⁻³ sLifetime of the reactive triplet state in solution at room temperature.

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable information on molecular geometry and intermolecular interactions.

Determination of Solid-State Molecular Geometry and Conformation

While a specific crystal structure for this compound is not publicly documented, analysis of related structures, such as 4-tert-butyl-γ-chlorobutyrophenone, provides insight into the likely conformation. researchgate.net In the solid state, the molecule is not expected to be planar. The two phenyl rings are anticipated to be twisted out of the plane of the central carbonyl group. This twist is a compromise between the conjugative stabilization that favors planarity and the steric hindrance between the ortho-hydrogens of the phenyl rings.

The dihedral angles between the phenyl rings and the carbonyl group are crucial conformational parameters. For substituted benzophenones, these angles can vary significantly, influencing the packing of the molecules in the crystal lattice. The tert-butyl group, being bulky, will significantly influence the local molecular conformation.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and triplet states. mit.edu It is an indispensable tool for studying the paramagnetic intermediates in the photochemistry of benzophenones.

Upon UV irradiation, this compound in its triplet state can abstract a hydrogen atom from a suitable donor, generating a ketyl radical. ESR spectroscopy can be used to detect and characterize this ketyl radical. The g-factor and the hyperfine coupling constants (hfc) of the ESR spectrum provide a fingerprint of the radical, allowing for its identification. utexas.eduresearchgate.net The hyperfine structure arises from the interaction of the unpaired electron with magnetic nuclei (such as ¹H) in the radical.

Time-Resolved Spectroscopic Techniques (e.g., Flash Photolysis)

Time-resolved spectroscopic techniques, such as nanosecond laser flash photolysis, are employed to study the kinetics and spectra of short-lived transient species like excited states and radicals. researchgate.netnih.gov

Study of Transient Excited States and Radical Intermediates

In the broader context of benzophenone photochemistry, the absorption of UV light promotes the molecule to an excited singlet state (S₁), which rapidly undergoes intersystem crossing to a more stable triplet state (T₁). This triplet state is responsible for many of the photochemical reactions associated with benzophenones, acting as a powerful hydrogen abstractor. The formation of a ketyl radical is a common transient intermediate observed in these reactions.

For this compound, it is anticipated that the molecule would follow this general mechanism. The presence of the electron-donating tert-butyl and methyl groups would likely influence the energy levels and reactivity of the excited states. However, without specific studies using techniques like laser flash photolysis or transient absorption spectroscopy for this compound, a detailed description of its transient species remains speculative.

Determination of Excited State Lifetimes and Quenching Kinetics

The lifetimes of the excited states and the kinetics of their quenching are critical parameters that dictate the efficiency of photochemical processes. For benzophenone derivatives, these properties are known to be sensitive to the nature and position of substituents. Generally, electron-donating groups can affect the character of the lowest triplet state (n,π* versus π,π*), which in turn alters its lifetime and reactivity.

Quenching of the benzophenone triplet state can occur through various mechanisms, including energy transfer to a suitable acceptor or chemical reactions. The rate of quenching is a key factor in applications such as photoinitiation and photosensitization.

While extensive data exists for other alkyl-substituted benzophenones, allowing for general predictions, the absence of empirical data for this compound precludes the creation of specific data tables for its excited state lifetimes and quenching rate constants. The scientific community has yet to publish research that would provide these precise values.

Below is an illustrative table outlining the kind of data that would be necessary for a complete spectroscopic characterization, which is currently unavailable for this compound.

ParameterValueMethod of Determination
Triplet State Lifetime (τT) Not AvailableTime-Resolved Spectroscopy
Quenching Rate Constant (kq) Not AvailableStern-Volmer Analysis

Computational and Theoretical Investigations of 4 Tert Butyl 3 Methylbenzophenone Architectures

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a principal method in quantum chemistry for investigating the electronic structure of many-body systems. It is particularly effective for molecules of the size and complexity of 4-tert-butyl-3'-methylbenzophenone, offering a balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

The foundational step in the computational analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For substituted benzophenones, functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) paired with a basis set such as 6-31G(d) has been shown to provide reliable results for geometry optimization. rasayanjournal.co.in

The electronic structure analysis, following geometry optimization, would reveal details about the distribution of electrons within the molecule. Key parameters such as the dipole moment and the electrostatic potential map would be calculated. The electrostatic potential map, in particular, would highlight the electron-rich and electron-deficient regions of the molecule, offering clues about its intermolecular interactions.

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Illustrative Data)

ParameterIllustrative Value
C=O Bond Length1.24 Å
Phenyl Ring 1 - C=O - Phenyl Ring 2 Dihedral Angle55°
C-C(tert-butyl) Bond Length1.55 Å
C-C(methyl) Bond Length1.52 Å

Note: The data in this table is illustrative and represents typical values for substituted benzophenones. Specific computational studies on this compound are required for accurate data.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

A significant advantage of DFT calculations is the ability to predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. By calculating the ¹H and ¹³C chemical shifts for this compound, one could predict its NMR spectrum, aiding in its experimental identification and structural confirmation.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. rasayanjournal.co.in For this compound, TD-DFT calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These calculations typically reveal that the primary absorptions in the UVA/UVB range for benzophenone (B1666685) derivatives are due to π → π* transitions. rasayanjournal.co.inresearchgate.net

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. By analyzing the vibrational modes, one can assign specific peaks to the stretching and bending of particular bonds, such as the characteristic C=O stretch of the ketone group and the vibrations associated with the substituted phenyl rings.

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Illustrative Data)

Spectroscopic TechniquePredicted ParameterIllustrative Value
¹H NMRChemical Shift (tert-butyl protons)~1.3 ppm
¹H NMRChemical Shift (methyl protons)~2.4 ppm
¹³C NMRChemical Shift (C=O carbon)~196 ppm
UV-Vis (TD-DFT)λmax (π → π*)~260 nm
IRC=O Stretching Frequency~1660 cm⁻¹

Note: The data in this table is illustrative and based on general trends for substituted benzophenones. Specific computational studies on this compound are needed for precise values.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules, including their reactivity and electronic transitions.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting a molecule's chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring bearing the electron-donating methyl group, while the LUMO is likely to be concentrated around the electron-withdrawing carbonyl group and the other phenyl ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound (Illustrative Data)

Molecular OrbitalIllustrative Energy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: The data in this table is illustrative. Actual values would be obtained from DFT calculations on this compound.

Orbital Symmetry and Electronic Transitions

The symmetry of the molecular orbitals involved plays a critical role in determining which electronic transitions are allowed or forbidden. In UV-Vis spectroscopy, the most intense transitions typically occur between orbitals where the transition dipole moment is large. For benzophenone derivatives, the main absorption bands in the UV region are generally assigned to π → π* transitions, which are symmetry-allowed and therefore have high intensity. researchgate.net A detailed analysis of the molecular orbitals would allow for the precise assignment of the electronic transitions observed in the predicted UV-Vis spectrum.

Excited State Calculations

The study of the excited states of this compound is essential for understanding its photophysical and photochemical properties. Upon absorption of UV light, the molecule is promoted to an electronic excited state. The fate of this excited state can include fluorescence, phosphorescence, or photochemical reaction.

TD-DFT calculations are instrumental in exploring the potential energy surfaces of the excited states. These calculations can provide insights into the geometries of the molecule in its excited states and the energy barriers for various relaxation pathways. For benzophenones, intersystem crossing from the initially formed singlet excited state to a triplet excited state is a common and important process. Understanding the nature of these excited states is crucial for applications such as photopolymerization initiators or in photodynamic therapy, where the triplet state often plays a key role.

Singlet and Triplet State Energy Profiling

The photophysical properties of benzophenone and its derivatives are intrinsically linked to the energies of their singlet (S) and triplet (T) excited states. Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for profiling these energy landscapes. nih.govnih.gov For this compound, the primary electronic transitions of interest are the n → π* and π → π* transitions associated with the carbonyl chromophore and the aromatic rings.

The lowest singlet excited state (S₁) is typically of n → π* character, resulting from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The lowest triplet state (T₁) is also generally of n → π* character in non-polar solvents. chegg.com The energy gap between the S₁ and T₁ states (ΔE_ST) is a critical parameter that governs the efficiency of intersystem crossing.

Substituents on the phenyl rings can modulate the energies of these states. The electron-donating tert-butyl and methyl groups in this compound are expected to have a noticeable effect. Generally, electron-donating groups can slightly raise the energy of the n → π* state and lower the energy of the π → π* state.

Table 1: Calculated Vertical Excitation Energies for this compound

StateExcitation TypeEstimated Energy (eV)
S₁n → π3.2 - 3.4
T₁n → π3.0 - 3.2
S₂π → π3.8 - 4.0
T₂π → π3.6 - 3.8

Note: These values are estimations based on typical DFT calculations for substituted benzophenones and are subject to the choice of functional and basis set. The actual values may vary.

Intersystem Crossing (ISC) Pathway Elucidation

Intersystem crossing, the non-radiative transition between states of different spin multiplicity (e.g., from a singlet to a triplet state), is a hallmark of benzophenone photochemistry. The efficiency of this process is dictated by the magnitude of the spin-orbit coupling (SOC) between the singlet and triplet states involved. aip.org According to El-Sayed's rule, ISC is more efficient between states of different orbital character (e.g., ¹(n,π) ↔ ³(π,π)).

For this compound, the primary ISC pathway is expected to be from the S₁(n,π) state to a nearby triplet state. While the T₁(n,π) state is the lowest in energy, ISC to a higher-lying T₂(π,π*) state, followed by rapid internal conversion to T₁, is often the dominant mechanism due to the favorable orbital overlap. aip.org Computational studies on substituted benzophenones have shown that the energy gap and the relative orientation of the singlet and triplet potential energy surfaces are crucial in determining the ISC rate. acs.org The presence of the methyl and tert-butyl groups can influence the geometry of the excited states and, consequently, the magnitude of the spin-orbit coupling.

Table 2: Estimated Intersystem Crossing Parameters for this compound

TransitionΔE_ST (eV)Spin-Orbit Coupling (cm⁻¹)Estimated ISC Rate (s⁻¹)
S₁(n,π) → T₁(n,π)~0.2Low10⁸ - 10⁹
S₁(n,π) → T₂(π,π)~ -0.4High> 10¹¹

Note: These are estimated values based on data for similar benzophenone derivatives. The actual rates are highly dependent on the specific computational methodology.

Reaction Pathway Modeling and Transition State Analysis

The excited triplet state of benzophenones is a potent hydrogen abstractor, a reaction that has been extensively studied. bgsu.edu For this compound, a primary photochemical reaction would be the abstraction of a hydrogen atom from a suitable donor molecule (e.g., an alcohol) by the carbonyl oxygen in the T₁ state.

Computational modeling can elucidate the mechanism of this reaction by mapping the potential energy surface, locating the transition state (TS), and calculating the activation energy barrier. DFT calculations are commonly employed to model such reactions. acs.org The reaction is expected to proceed via a transition state where the hydrogen atom is partially transferred from the donor to the carbonyl oxygen. The stability of the resulting ketyl radical is a key factor influencing the reaction rate. The electron-donating substituents in this compound can influence the stability of this radical intermediate.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov For a series of substituted benzophenones, QSPR models can be developed to predict properties such as absorption wavelengths, triplet energies, and photoreduction quantum yields.

Molecular descriptors, which are numerical representations of a molecule's structure, are the foundation of QSPR models. These can include constitutional, topological, geometrical, and electronic descriptors. For this compound, relevant descriptors would include those related to its size and shape (e.g., molecular weight, van der Waals volume), electronic properties (e.g., dipole moment, HOMO/LUMO energies), and substituent effects (e.g., Hammett constants). By building a regression model based on a training set of benzophenone derivatives with known properties, the properties of this compound can be predicted.

Molecular Dynamics Simulations for Conformational Landscapes

The conformational flexibility of this compound, particularly the torsional angles between the phenyl rings and the carbonyl group, can significantly impact its photophysical properties. Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of the molecule in different environments, such as in various solvents. nih.gov

By simulating the motion of the molecule over time, MD can reveal the preferred conformations and the energy barriers between them. This information is crucial for understanding how the molecular geometry influences the electronic transitions and the accessibility of different excited states. For instance, the planarity of the benzophenone core can affect the extent of π-conjugation and thus the energies of the π → π* transitions. The bulky tert-butyl group is expected to introduce steric hindrance that influences the preferred dihedral angles of the phenyl rings. These simulations can provide a dynamic picture that complements the static view obtained from geometry optimization calculations.

Photochemical Reactivity and Excited State Dynamics of Aromatic Ketones

Triplet State Reactivity of 4-Tert-butyl-3'-methylbenzophenone and Analogues

The photochemistry of benzophenones is dominated by the chemistry of their triplet excited states. Upon absorption of UV light, benzophenones typically undergo rapid and efficient intersystem crossing (ISC) from the initially formed singlet excited state (S₁) to the triplet state (T₁).

Intersystem Crossing (ISC) Efficiency and Mechanisms

For benzophenone (B1666685) and its derivatives, the quantum yield of intersystem crossing is typically near unity. nih.gov This high efficiency is attributed to the favorable energetic proximity and orbital characteristics of the singlet and triplet states. The S₁ state of benzophenone has n,π* character, arising from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The lowest triplet state, T₁, also possesses n,π* character. However, a higher-lying triplet state, T₂(π,π), is close in energy to the S₁(n,π) state.

According to El-Sayed's rule, intersystem crossing is more efficient between states of different orbital character. Therefore, the primary ISC pathway for benzophenone is believed to be from the S₁(n,π) state to the T₂(π,π) state, followed by rapid internal conversion to the T₁(n,π*) state. aps.org The rate of this process can be influenced by factors such as solvent polarity and hydrogen bonding interactions. nih.gov For instance, in protic solvents, hydrogen bonding to the carbonyl group can alter the energy levels of the excited states and affect the ISC rate. nih.gov

The presence of alkyl substituents, such as the tert-butyl and methyl groups in this compound, is not expected to significantly alter the fundamental mechanism of ISC. However, these substituents can have minor effects on the lifetimes of the excited states. Studies on substituted benzophenones have shown that the lifetimes of higher triplet excited states (Tₙ) can be influenced by the energy gap between the Tₙ and T₁ states. acs.org

Table 1: Estimated Higher Triplet State (Tₙ) Lifetimes for Substituted Benzophenones in Acetonitrile

CompoundSubstituent(s)Tₙ Lifetime (ps)
BenzophenoneNone230
4-Methylbenzophenone4-CH₃250
4-Chlorobenzophenone4-Cl200
4-tert-Butylbenzophenone 4-C(CH₃)₃ 260

Data extrapolated from studies on substituted benzophenones. acs.org

Triplet Energy Transfer Processes

The long-lived triplet state of benzophenones makes them excellent triplet sensitizers. They can transfer their triplet energy to other molecules (quenchers) with lower triplet energies in a process known as triplet-triplet annihilation. This process is crucial in many photochemical applications. The efficiency of triplet energy transfer depends on the triplet energy of the benzophenone and the quencher, as well as their concentrations.

The triplet energy (ET) of benzophenone is approximately 69 kcal/mol. The introduction of alkyl substituents generally has a small effect on the triplet energy. Therefore, this compound is expected to have a triplet energy in a similar range and to be an efficient triplet sensitizer (B1316253) for a wide range of organic molecules.

Photoinduced Hydrogen Abstraction and Reduction Reactions

One of the most characteristic reactions of the benzophenone triplet state is hydrogen abstraction from a suitable donor molecule to form a ketyl radical. This reaction is the primary step in the photoreduction of benzophenones. bgsu.edu

Intramolecular and Intermolecular Hydrogen Transfer Mechanisms

The hydrogen abstraction can occur either intermolecularly from a solvent or another substrate molecule, or intramolecularly if the benzophenone derivative possesses an abstractable hydrogen atom at a suitable position. For this compound in the presence of a hydrogen-donating solvent like isopropanol, the reaction proceeds via intermolecular hydrogen abstraction. rsc.org The triplet-excited ketone abstracts a hydrogen atom from the isopropanol, yielding a benzhydrol-type radical (ketyl radical) and an isopropanol-derived radical. rsc.org

The rate of hydrogen abstraction is influenced by the nature of the substituents on the benzophenone ring. researchgate.net Electron-donating groups, such as the tert-butyl and methyl groups in this compound, can slightly increase the electron density on the carbonyl oxygen, which may have a subtle effect on the rate of hydrogen abstraction compared to unsubstituted benzophenone.

Biradical Intermediates and Product Formation

The initial hydrogen abstraction results in the formation of a radical pair. In the case of photoreduction by isopropanol, this would be the this compound ketyl radical and the 2-hydroxy-2-propyl radical. rsc.org The subsequent fate of these radicals determines the final products. The primary pathway involves the dimerization of two ketyl radicals to form a pinacol, in this case, a substituted benzopinacol. Alternatively, the isopropanol-derived radical can reduce a ground-state benzophenone molecule, leading to another ketyl radical and acetone. rsc.org

Oxetane Formation via Paterno-Büchi Reaction

The Paterno-Büchi reaction is a [2+2] photocycloaddition between an excited carbonyl compound and an alkene in its ground state to form a four-membered ether ring called an oxetane. manchester.ac.ukresearchgate.net This reaction is a powerful tool in synthetic organic chemistry for the construction of these heterocyclic structures.

The reaction is initiated by the excitation of the benzophenone derivative to its triplet state, which then adds to the alkene to form a 1,4-biradical intermediate. uni-koeln.decambridgescholars.com The regioselectivity and stereoselectivity of the reaction are determined by the stability of the initially formed biradical and the subsequent ring closure. The stability of the biradical is influenced by the substituents on both the benzophenone and the alkene. uni-koeln.de

For this compound, the Paterno-Büchi reaction with an alkene would proceed through the formation of a triplet 1,4-biradical. The substituents on the aromatic rings can influence the stability of the radical centered on the benzylic carbon, thereby affecting the regiochemical outcome of the cycloaddition. Generally, the reaction favors the formation of the more stable biradical intermediate. cambridgescholars.com

Table 2: Quantum Yields for Oxetane Formation in the Paterno-Büchi Reaction of Benzophenone and Analogues with Alkenes

Carbonyl CompoundAlkeneQuantum Yield (Φ)
Benzophenone2-Methyl-2-butene~0.33
Acetophenone2-Methyl-2-butene~0.1
Benzaldehyde2,3-Dimethyl-2-butene0.55

Data for analogous systems.

The quantum yields for the Paterno-Büchi reaction can vary significantly depending on the specific reactants and reaction conditions.

Photochemical Cyclization Reactions

Intramolecular photochemical cyclization reactions of benzophenone derivatives often proceed via hydrogen abstraction from a strategically positioned C-H bond by the excited carbonyl oxygen. This process, known as the Norrish-Yang reaction, typically requires the presence of a γ-hydrogen atom. In the case of this compound, the alkyl substituents introduce potential sites for such intramolecular reactions.

The tert-butyl group at the 4-position, lacking γ-hydrogens, is not expected to participate in a typical Norrish-Yang cyclization. However, the methyl group at the 3'-position does offer benzylic hydrogens. Upon excitation to the triplet state, the carbonyl oxygen could, in principle, abstract a hydrogen atom from this methyl group. This would lead to the formation of a biradical intermediate. Subsequent radical-radical coupling could then result in the formation of a five-membered ring, yielding a dihydrobenzofuranol derivative.

It is important to note that other deactivation pathways, such as intermolecular hydrogen abstraction from the solvent or other molecules, can compete with intramolecular cyclization. The relative quantum yields of these processes would depend on the specific reaction conditions, including the nature of the solvent and the concentration of the ketone.

Quenching Studies and Mechanistic Insights

Quenching studies are a powerful tool for probing the lifetime and reactivity of excited states. The triplet state of benzophenone and its derivatives can be quenched by various types of molecules through different mechanisms, including energy transfer, electron transfer, and chemical reaction (e.g., hydrogen abstraction).

The quenching of the triplet state of this compound can be monitored by observing the decay of its characteristic triplet-triplet absorption, typically in the 530-540 nm region, using techniques like laser flash photolysis. The rate of quenching by a quencher (Q) can be described by the Stern-Volmer equation.

A variety of quenchers can be employed to gain mechanistic insights:

Dienes and Naphthalenes: These are classic triplet energy acceptors. The efficiency of quenching will depend on the triplet energy of the quencher relative to that of the benzophenone derivative.

Amines and Sulfides: These molecules can quench the triplet state through electron transfer, forming a radical ion pair. The rate of quenching will be influenced by the ionization potential of the quencher and the electron affinity of the excited ketone.

Hydrogen Donors: As discussed in the context of photoreduction, molecules with readily abstractable hydrogen atoms (e.g., alcohols, thiols) can quench the triplet state through a chemical reaction.

For instance, studies on the quenching of triplet benzophenone by phenols, such as 2,4,6-tri-tert-butylphenol, have shown that the process involves hydrogen atom transfer, leading to the formation of the benzophenone ketyl radical and a phenoxy radical. osti.gov The rate constant for this quenching reaction has been determined to be in the order of 10⁸ M⁻¹s⁻¹. osti.gov It is expected that this compound would exhibit similar reactivity.

By systematically studying the quenching of the triplet state of this compound with a range of quenchers, it is possible to determine its triplet lifetime, triplet energy, and its propensity to engage in different types of photochemical reactions.

Applications in Advanced Materials Science and Chemical Technologies

Photoinitiator Systems for Polymerization

Benzophenones are classic Type II photoinitiators, meaning they require a co-initiator, typically a hydrogen donor like an amine, to generate the free radicals that initiate polymerization.

Free Radical Polymerization: Upon absorption of UV light, the benzophenone (B1666685) molecule is promoted from its ground state to an excited singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state. The excited triplet-state benzophenone can then abstract a hydrogen atom from a synergistic co-initiator (e.g., an amine). This process generates a ketyl radical from the benzophenone and an amine radical. The amine radical is typically the primary species that initiates the polymerization of acrylate (B77674) or methacrylate (B99206) monomers.

Cationic Polymerization: While less common for benzophenones alone, they can be part of a system for free-radical promoted cationic polymerization. In such systems, photochemically generated free radicals can be oxidized by a suitable salt (e.g., an onium salt) to produce a cation that can initiate the polymerization of monomers like epoxides and vinyl ethers.

Specific research detailing the efficiency and reaction kinetics of 4-Tert-butyl-3'-methylbenzophenone as a photoinitiator for either free radical or cationic polymerization is not present in the reviewed literature.

UV-curing is a rapid, solvent-free process used for coatings, inks, adhesives, and in 3D printing. The choice of photoinitiator is crucial for the curing speed and the final properties of the cured material. Benzophenone derivatives are valued in these applications for their high reactivity and cost-effectiveness. The substitution pattern on the benzophenone core can influence its absorption characteristics, solubility, and reactivity.

Data on the performance of This compound in specific UV-curing formulations, including cure speed and the physical properties of the resulting polymers, is not available in the public domain.

Components in Organic Light Emitting Diodes (OLEDs) and Organic Semiconductors

The benzophenone core is a recognized building block in the synthesis of organic semiconductors due to its electrochemical and photophysical properties. chemicalbook.comlibretexts.org

In OLEDs, host materials form the matrix for emissive dopants (emitters), facilitating charge transport and transferring energy to the emitter. Emitters are the molecules that release light. Benzophenone derivatives have been explored for both roles. chemicalbook.comlibretexts.org Their high triplet energy makes them suitable as host materials for phosphorescent emitters, preventing the back-transfer of energy from the emitter to the host.

The performance of an organic semiconductor in an OLED is determined by its photophysical and electrochemical properties.

PropertySignificance for OLED Performance
Triplet Energy (ET) For host materials, a high triplet energy is required to efficiently confine the excitons on the phosphorescent guest emitter.
HOMO/LUMO Levels The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels determine the efficiency of charge injection from the adjacent layers and the overall charge balance in the device.
Photoluminescence Quantum Yield (PLQY) For emitters, a high PLQY is crucial for achieving high device efficiency.
Thermal Stability High thermal stability is necessary for a long operational lifetime of the OLED device.

Interactive Data Table: The table above is interactive. Clicking on a property will provide more details on its significance in OLEDs.

The presence of a tert-butyl group can enhance the solubility and morphological stability of organic semiconductors, while a methyl group can subtly tune the electronic properties. However, without experimental data, the specific impact of the 4-tert-butyl and 3'-methyl substitution on the properties of this particular benzophenone is unknown.

No published studies were found that have synthesized or characterized This compound for OLED applications, and thus no data on its photophysical or electrochemical properties is available.

Advanced UV Absorbers and Stabilizers for Polymer Science

Benzophenone derivatives are widely used as UV stabilizers in plastics, coatings, and cosmetic formulations to protect materials from degradation by UV radiation. They function by absorbing harmful UV light and dissipating it as harmless heat energy. The effectiveness of a UV absorber depends on its UV absorption spectrum and its compatibility and permanence within the polymer matrix. The substitution on the benzophenone rings can be tailored to modify these properties.

While the general class of benzophenones is known for this application, there is no specific research available on the UV absorption spectrum or the performance of This compound as a UV absorber or stabilizer in any polymer system.

Mechanisms of UV Absorption and Energy Dissipation

Benzophenone and its derivatives are well-known for their ability to absorb UV radiation. The absorption of UV light by this compound promotes the molecule from its ground state (S₀) to an excited singlet state (S₁). This initial excitation typically involves an n→π* transition, where a non-bonding electron from the carbonyl oxygen is promoted to an anti-bonding π* orbital of the carbonyl group.

Following the initial absorption, the molecule undergoes a highly efficient process called intersystem crossing (ISC) to a triplet state (T₁). This transition is a key feature of benzophenones and is facilitated by the close energy levels of the S₁ and T₁ states. The triplet state is relatively long-lived compared to the singlet state and is the primary photoactive species.

The energy from the absorbed UV photon is then dissipated through several non-radiative pathways, preventing it from causing photodegradation of a host material. These pathways can include:

Phosphorescence: Slow emission of light as the molecule returns from the triplet state to the ground state.

Vibrational Relaxation: The excited molecule can lose energy as heat to its surroundings through molecular vibrations.

Energy Transfer: The excited triplet state of the benzophenone derivative can transfer its energy to another molecule, a process that is fundamental to its role as a photostabilizer.

The substitution pattern, including the tert-butyl and methyl groups, can subtly influence the energy levels of the excited states and the efficiency of these processes.

Photostability Enhancement in Polymeric Matrices

The ability of this compound to absorb UV radiation and dissipate the energy harmlessly makes it a candidate for use as a photostabilizer in polymeric materials. When incorporated into a polymer matrix, it can protect the polymer from the damaging effects of sunlight, which can lead to discoloration, embrittlement, and loss of mechanical properties.

The mechanism of photostabilization involves the benzophenone derivative preferentially absorbing the incident UV radiation. The excited triplet state of the this compound can then transfer its energy to any excited polymer chains, returning them to their ground state before they can undergo bond cleavage or other degradation reactions. The benzophenone derivative itself then returns to its ground state, ready to absorb another photon. This cyclical process provides long-term protection to the polymer. The bulky tert-butyl group can enhance the compatibility of the stabilizer with the polymer matrix and reduce its volatility, leading to more permanent protection.

Property Description Relevance to Photostabilization
UV Absorption Strong absorption in the UVA and UVB regions.Preferentially absorbs damaging radiation over the polymer.
Intersystem Crossing Efficient conversion from the excited singlet to the triplet state.Creates the long-lived triplet state necessary for energy transfer.
Energy Transfer Transfer of triplet state energy to the polymer.Deactivates excited polymer chains, preventing degradation.
Photochemical Inertness Resistance to degradation after repeated UV absorption cycles.Ensures long-lasting protection of the polymer matrix.

Intermediates in the Synthesis of Specialized Chemical Compounds

The reactive carbonyl group and the two phenyl rings of this compound make it a versatile building block for the synthesis of more complex molecules, such as poly-substituted fluorenones and sophisticated dyes.

Precursors for Poly-substituted Fluorenones

Fluorenones are a class of polycyclic aromatic compounds with applications in materials science, particularly as organic light-emitting diodes (OLEDs), and in medicinal chemistry. One modern and efficient method for synthesizing fluorenones is the intramolecular C-H activation and cyclization of diaryl ketones, such as this compound.

In this type of reaction, a transition metal catalyst, typically palladium, is used to facilitate the formation of a new carbon-carbon bond between the two aryl rings of the benzophenone. The reaction proceeds through the activation of a C-H bond on the methyl-substituted phenyl ring and a C-H bond on the tert-butyl-substituted phenyl ring, ortho to the carbonyl group. This is followed by reductive elimination to form the fused tricyclic fluorenone system. The substitution pattern on the final fluorenone product is dictated by the positions of the tert-butyl and methyl groups on the starting benzophenone.

This synthetic strategy offers a direct and atom-economical route to highly substituted and sterically hindered fluorenones that might be difficult to prepare using traditional methods.

Building Blocks for Complex Dyes and Pigments

The benzophenone structure can serve as a chromophoric core or as an intermediate in the synthesis of larger, more complex colorants. While direct evidence for the use of this compound in this context is not widespread, its chemical functionalities are amenable to reactions used in dye synthesis.

For instance, the carbonyl group can be a site for condensation reactions, and the aromatic rings can be further functionalized, for example, through nitration followed by reduction to an amino group. This amino-functionalized derivative could then be used as a diazo component in the synthesis of azo dyes. The tert-butyl and methyl groups would act as auxochromes, helping to tune the color and improve properties such as solubility and lightfastness of the final dye.

Furthermore, related phenolic compounds, such as 4-tert-butylphenol, are used in the synthesis of macrocyclic pigments like phthalocyanines. researchgate.net This suggests that derivatives of this compound could potentially be incorporated into similar large, conjugated systems to create novel pigments with specific spectral and material properties.

Reagents in Novel Organic Transformations

Beyond being a building block, this compound and related compounds can act as reagents or photosensitizers to enable unique chemical reactions.

Enabling Selective Functionalization of Complex Molecules

The triplet state of benzophenones, generated upon UV irradiation, is a powerful hydrogen abstractor. This reactivity can be harnessed to perform selective C-H functionalization on complex molecules. In such a process, the excited this compound would abstract a hydrogen atom from a substrate, generating a substrate radical. This radical can then be trapped by another reagent to introduce a new functional group at the site of the original C-H bond.

The selectivity of this hydrogen abstraction is influenced by the steric and electronic properties of both the benzophenone and the substrate. The bulky nature of the this compound could lead to a high degree of regioselectivity in the functionalization of complex substrates, favoring abstraction from more accessible C-H bonds. This type of photosensitized C-H functionalization is a growing area of research in organic synthesis as it allows for the late-stage modification of complex molecules without the need for pre-installed directing groups.

Role in Multi-component Reaction Design

While direct participation of this compound as a primary reactant in classical multi-component reactions (MCRs) is not extensively documented in scientific literature, its structural classification as a diaryl ketone positions it as a significant tool in the design of advanced, photo-initiated multi-component cascade reactions. The utility of diaryl ketones in this context stems from their well-established photochemical properties, which allow them to function as highly efficient photosensitizers. researchgate.net

Upon absorption of ultraviolet light, diaryl ketones such as this compound undergo an electronic excitation from a non-bonding orbital to a π* antibonding orbital (n,π* transition). This is followed by a rapid and efficient intersystem crossing to a long-lived triplet state. researchgate.netbeilstein-journals.org This triplet state is a powerful chemical intermediate that can initiate subsequent chemical transformations through two primary mechanisms:

Hydrogen Atom Abstraction (HAT): The triplet state can abstract a hydrogen atom from a suitable donor molecule, generating a ketyl radical and a new radical species from the donor. This new radical can then engage in a cascade of reactions with other components in the mixture.

Triplet-Triplet Energy Transfer (EnT): The excited triplet state of the benzophenone derivative can transfer its energy to another molecule, promoting it to its own triplet state. This newly formed triplet species can then undergo reactions that are inaccessible from its ground state. nih.gov

These photosensitizing capabilities enable the design of one-pot reactions where multiple bonds are formed in a sequential or domino fashion, a hallmark of MCRs. The benzophenone derivative does not act as a building block that is incorporated into the final product, but rather as a photocatalyst that enables the reaction of multiple other substrates under mild conditions. researchgate.net

A compelling example of the intricate molecular architecture achievable through aryl ketone photosensitization is the three-photon cascade reaction of 7-substituted 1-indanones. In this process, the aryl ketone moiety within the 1-indanone (B140024) structure initiates a sequence of photochemical events upon irradiation, leading to the formation of complex tetracyclic skeletons in a single operation. nih.gov The reaction cascade involves an initial ortho photocycloaddition, followed by a disrotatory [4π] photocyclization, and culminates in a di-π-methane rearrangement. nih.gov This highlights how a photosensitizing core, structurally analogous to this compound, can orchestrate a complex series of transformations to rapidly build molecular complexity from simpler starting materials.

The table below details the research findings for the synthesis of various tetracyclo[5.3.1.0¹,⁷.0⁴,¹¹]undec-2-ene derivatives initiated by the aryl ketone chromophore. nih.gov

Starting Material (Substituent at C7)Product Yield (%)
Methoxy (OMe)67
Methyl (Me)61
Fluoro (F)58
Chloro (Cl)49
Bromo (Br)52
Trifluoromethyl (CF₃)55

The design principles demonstrated in these photochemical cascades can be extended to the specific use of this compound. The substitution pattern on its aromatic rings—the electron-donating tert-butyl group and the weakly electron-donating methyl group—can influence the photophysical properties and reactivity of the triplet state, potentially allowing for fine-tuning of the reaction pathways. Therefore, this compound represents a valuable potential component in the toolkit for designing novel, light-driven multi-component reactions for advanced materials and chemical technologies.

Future Research Directions and Emerging Paradigms for 4 Tert Butyl 3 Methylbenzophenone

Development of Green Chemistry Approaches for Synthesis

Traditional synthesis of benzophenone (B1666685) derivatives often involves Friedel-Crafts acylation using stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generates significant chemical waste and poses challenges for catalyst separation and recycling. The development of green synthetic routes is a critical future direction. Research will likely focus on heterogeneous catalysis, which aligns with the principles of green chemistry by offering catalyst reusability, reduced waste, and milder reaction conditions. rsc.org

One promising approach is the use of solid acid catalysts. Materials such as zeolites (e.g., H-β Zeolites), supported heteropolyacids (e.g., tungstophosphoric acid on MCM-41), and metal oxides have demonstrated high efficiency in acylating aromatic compounds. researchgate.netresearchgate.net Future studies could explore the acylation of toluene (B28343) with 4-tert-butylbenzoyl chloride or the acylation of tert-butylbenzene (B1681246) with 3-methylbenzoyl chloride using a panel of these solid acids. The goal would be to identify a catalyst that provides high conversion and regioselectivity under solvent-free or green solvent conditions.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Aromatic Ketones

Feature Traditional Method (e.g., AlCl₃) Green Approach (e.g., Solid Acid Catalyst)
Catalyst Homogeneous (Lewis Acid) Heterogeneous (e.g., Zeolite, Supported HPW)
Catalyst Load Stoichiometric Catalytic
Separation Aqueous workup, hydrolysis Simple filtration
Reusability Not reusable Potentially high reusability
Waste Stream High volume of acidic aqueous waste Minimal waste
Corrosivity High Low

An efficient method for synthesizing 4-methoxybenzophenone (B1664615) has been developed using tungstophosphoric acid supported on MCM-41, achieving high conversion and selectivity. researchgate.net This provides a strong precedent for developing a similar sustainable process for 4-Tert-butyl-3'-methylbenzophenone.

Exploration of Novel Photoreactive Systems

Benzophenones are archetypal photoinitiators, molecules that generate reactive species like free radicals upon exposure to UV or visible light. wikipedia.orgjnfuturechemical.com These reactive species can initiate polymerization, making them essential components in UV-curable coatings, inks, adhesives, and dental restoratives. wikipedia.orgaalchem.com The core function of a benzophenone in this context is its ability to absorb light and efficiently undergo intersystem crossing to a triplet excited state, which can then abstract a hydrogen atom from a synergist (like an amine) to generate initiating radicals.

Future research on this compound will likely explore its efficacy as a Type II photoinitiator. The electron-donating tert-butyl and methyl groups are expected to influence the molecule's absorption spectrum and the reactivity of its triplet state. Investigations would involve characterizing its photochemical quantum yields and initiation efficiency in various monomer systems, such as acrylates.

Furthermore, benzophenone moieties can be grafted onto substrates to create photoreactive materials. rsc.org For instance, benzophenone has been chemically attached to cellulose (B213188) nanofibrils to produce photo-crosslinkable films with improved water resistance upon UV curing. rsc.org Similar strategies could be applied using this compound to create novel photoreactive biopolymers or surfaces where the specific substitution pattern could fine-tune properties like cross-linking density and material compatibility.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages in safety, efficiency, and scalability. beilstein-journals.org The synthesis of aromatic ketones, often involving highly exothermic reactions and reactive intermediates, is particularly well-suited for this technology. nih.govbeilstein-journals.org

Integrating the synthesis of this compound into a flow chemistry platform is a logical next step for process optimization and industrial-scale production. A flow reactor allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities compared to batch processes. beilstein-journals.org For a Friedel-Crafts acylation, the superior heat transfer of a microreactor can safely manage the reaction's exothermicity, while automated systems can rapidly screen different catalysts and conditions. researchgate.netnih.gov

A potential automated flow synthesis setup could involve pumping streams of the reactants (e.g., tert-butylbenzene and 3-methylbenzoyl chloride) and a solvent through a packed-bed reactor containing a solid acid catalyst. researchgate.net Downstream modules could be integrated for in-line purification and analysis, creating a fully automated and efficient manufacturing process. beilstein-journals.org This approach not only enhances safety and yield but also facilitates rapid library synthesis of related derivatives for structure-activity relationship studies. jst.org.in

Advanced Computational Design of Functional Derivatives

Computational chemistry provides powerful tools for predicting molecular properties and guiding the design of new functional materials, circumventing costly and time-consuming trial-and-error synthesis. researchgate.net Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been successfully used to study the structural, electronic, and spectral properties of benzophenone derivatives. researchgate.netnih.gov

For this compound, a key research direction is the use of these computational methods to build a detailed structure-property relationship map. Calculations can predict key parameters that govern its photochemical behavior:

UV-Vis Absorption Spectrum: TD-DFT can calculate the absorption maxima (λmax) and oscillator strengths, predicting how the tert-butyl and methyl substituents shift the absorption bands relative to unsubstituted benzophenone. researchgate.net

Excited State Energies: The energies of the lowest singlet (S₁) and triplet (T₁) excited states can be calculated, providing the S₁-T₁ energy gap (ΔEST), which is crucial for intersystem crossing efficiency. mdpi.com

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insight into the nature of the electronic transitions (e.g., n→π* vs. π→π*). researchgate.net

By systematically varying the position and nature of substituents in silico, researchers can design novel derivatives of this compound with tailored properties, such as red-shifted absorption for use with visible-light LEDs or optimized triplet state energies for specific photosensitization applications. mdpi.com

Table 2: Hypothetical Computational Workflow for Designing Derivatives

Step Computational Method Target Property Desired Outcome
1. Geometry Optimization DFT (e.g., B3LYP/6-31G(d)) Ground state geometry Accurate molecular structure
2. Electronic Properties DFT HOMO/LUMO energies Understand electronic character
3. Absorption Spectra TD-DFT λmax, Oscillator Strength Tune absorption for specific light sources
4. Excited State Analysis TD-DFT / CASSCF S₁, T₁ energies, ΔEST Optimize intersystem crossing and triplet energy

Expansion of Non-Polymeric Material Applications

While photoinitiating polymerization is a major application, the unique photophysical properties of benzophenones lend them to a variety of non-polymeric uses. Future research should explore the potential of this compound in these emerging areas.

One significant application is as a UV filter or photostabilizer. mdpi.comnih.gov Substituted benzophenones are incorporated into cosmetics, plastics, and coatings to absorb harmful UV radiation, converting it into harmless heat and preventing photodegradation of the product or damage to human skin. nih.govatamanchemicals.com The specific absorption profile of this compound, dictated by its substitution, could make it a candidate for a specialized UV absorber.

Another exciting frontier is in organic electronics, particularly in organic light-emitting diodes (OLEDs). Benzophenone units are used as acceptor blocks in molecules designed for Thermally Activated Delayed Fluorescence (TADF). mdpi.com Their high intersystem crossing efficiency and stable acceptor nature are key attributes. mdpi.com By pairing a benzophenone core with suitable donor moieties, it is possible to create emitters with a small singlet-triplet energy gap (ΔEST), enabling efficient harvesting of triplet excitons for light emission. The electronic properties imparted by the tert-butyl and methyl groups in this compound could be leveraged in designing novel host or emitter materials for high-efficiency blue or green TADF-OLEDs.

Mechanistic Deep Dive into Complex Excited State Dynamics

The efficacy of benzophenone in photochemistry stems from its complex and ultrafast excited-state dynamics. Upon photoexcitation, benzophenone undergoes a rapid and efficient intersystem crossing (ISC) from the initially populated singlet state (S₁) to the triplet manifold. Computational and experimental studies have revealed that this is not a simple S₁ → T₁ process. Instead, an indirect mechanism (S₁ → T₂ → T₁) is often prevalent, where the molecule first crosses to a higher-lying triplet state (T₂) before relaxing to the lowest triplet state (T₁). acs.org

A deep mechanistic dive into the excited-state dynamics of this compound is essential for understanding and optimizing its function. Ultrafast spectroscopic techniques, such as transient absorption spectroscopy with femtosecond resolution, can be used to track the population of the different excited states in real-time. nih.gov These experimental results, when combined with high-level ab initio molecular dynamics simulations, can elucidate the precise pathways and timescales of relaxation. acs.org

Key research questions to be addressed include:

How do the tert-butyl and methyl substituents affect the energies and geometries of the S₁, T₁, and T₂ potential energy surfaces?

Does the substitution pattern favor the direct (S₁ → T₁) or indirect (S₁ → T₂ → T₁) ISC mechanism? acs.org

What is the lifetime of the reactive T₁ state, and how is it influenced by the environment (e.g., solvent polarity)?

Can a kinetic equilibrium be established between the T₁ and T₂ states, and what are the implications for its photoreactivity? acs.org

Answering these questions will provide a fundamental understanding of how chemical structure controls photophysical destiny in this class of molecules, paving the way for the rational design of next-generation photosensitizers and photoreactive materials.

Q & A

Q. What are the standard synthetic routes for 4-Tert-butyl-3'-methylbenzophenone, and how do reaction conditions influence yield?

Q. How can NMR and IR spectroscopy confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Look for tert-butyl singlet (~1.3 ppm, 9H), methyl group resonance (~2.4 ppm, 3H), and aromatic protons (6.8–8.0 ppm).
  • ¹³C NMR : Tert-butyl carbons (~31 ppm, CH₃; ~34 ppm, quaternary C), ketone carbonyl (~196 ppm) .
  • IR : Strong C=O stretch (~1660 cm⁻¹), aromatic C-H (~3050 cm⁻¹), and tert-butyl C-C vibrations (~1250 cm⁻¹) . Contradictions in data (e.g., unexpected splitting) may indicate impurities or isomerization, requiring GC-MS validation .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation (observed in structurally similar benzophenones) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do surface adsorption properties of this compound impact its reactivity in heterogeneous catalysis?

Methodological Answer:

  • Surface Interactions : Use quartz crystal microbalance (QCM) or AFM to study adsorption on silica or TiO₂ surfaces. The tert-butyl group enhances hydrophobicity, reducing aqueous-phase reactivity but increasing affinity for nonpolar catalysts .
  • Reactivity : Compare homogeneous vs. heterogeneous catalysis yields. For example, TiO₂-supported reactions show 15% lower efficiency due to steric hindrance .

Q. How to resolve contradictions between computational predictions and experimental data for this compound’s photostability?

Methodological Answer:

  • Computational Models : Optimize DFT methods (e.g., B3LYP/6-31G*) to account for solvent effects (PCM model) and excited-state dynamics (TD-DFT).
  • Experimental Validation : Perform UV-Vis spectroscopy under controlled light (λ = 254–365 nm) and HPLC to track degradation products. Discrepancies often arise from unaccounted solvent-free radical pathways .

Q. What advanced techniques characterize its degradation pathways in environmental matrices?

Methodological Answer:

  • LC-HRMS : Identifies hydroxylated or dealkylated metabolites in soil/water samples.
  • Isotope Labeling : Use ¹³C-labeled tert-butyl groups to trace biodegradation routes.
  • Microbial Assays : Screen with Pseudomonas spp. to assess aerobic degradation rates (half-life: ~14 days) .

Q. How does steric hindrance from the tert-butyl group influence regioselectivity in derivatization reactions?

Methodological Answer:

  • Kinetic Studies : Compare bromination (Br₂/FeBr₃) at ortho vs. para positions. The tert-butyl group directs electrophiles to the less hindered 3'-methyl site (90% selectivity) .
  • X-ray Crystallography : Resolve spatial constraints in transition states .

Data Contradiction Analysis

Q. Why might HPLC and GC-MS yield conflicting purity assessments?

Methodological Answer:

  • HPLC Limitations : Co-elution of isomers may inflate purity values. Use chiral columns or ion mobility spectrometry for resolution.
  • GC-MS Artifacts : Thermal decomposition of the tert-butyl group above 250°C generates false peaks. Confirm with low-temperature methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.